REACTION_CXSMILES
|
C(Cl)(Cl)(Cl)F.[CH:6]([O:15][C:16](Cl)([F:18])[F:17])([C:11]([F:14])([F:13])[F:12])[C:7]([F:10])([F:9])[F:8].[F:20][C:21]([F:33])([F:32])[CH:22]([O:27]C(F)(F)F)[C:23]([F:26])([F:25])[F:24]>>[F:8][C:7]([F:10])([F:9])[CH:6]([O:15][C:16]([F:18])([F:17])[O:27][CH:22]([C:23]([F:26])([F:25])[F:24])[C:21]([F:33])([F:32])[F:20])[C:11]([F:14])([F:13])[F:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(F)(Cl)(Cl)Cl
|
Name
|
(CF3)2CHOCF2Cl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)(C(F)(F)F)OC(F)(F)Cl
|
Name
|
trifluoromethyl 1,1,1,3,3,3-hexafluoro-2-propyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(C(F)(F)F)OC(F)(F)F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
up to 39.5° C.
|
Type
|
DISTILLATION
|
Details
|
There was then distilled 120.1 g, boiling point 40° to 45° C.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(F)(F)F)OC(OC(C(F)(F)F)C(F)(F)F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |